(2-furylmethyl)[3-(4-isopropoxyphenyl)-4-phenylbutyl]amine -

(2-furylmethyl)[3-(4-isopropoxyphenyl)-4-phenylbutyl]amine

Catalog Number: EVT-4295932
CAS Number:
Molecular Formula: C24H29NO2
Molecular Weight: 363.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Chloro[(2-furylmethyl)bis(2-pyridylmethyl)amine-N,N',N'']copper(II) perchlorate

  • Compound Description: This compound, with the formula [CuCl(C17H17N3O)]ClO4, is a copper(II) complex containing a potentially tetradentate tripodal ligand. The ligand features a 2-furylmethyl group attached to an amine nitrogen, which further connects to two 2-pyridylmethyl groups. []
  • Relevance: This compound shares the (2-furylmethyl)amine moiety with the target compound, (2-furylmethyl)[3-(4-isopropoxyphenyl)-4-phenylbutyl]amine. The presence of this shared structural feature makes them structurally related. []

7-Methoxy-2,3,4,5-tetrahydro-1H-3-benzazepin-1-ol Derivatives

  • Compound Description: This series of compounds, derived from ifenprodil, are NR2B-selective NMDA receptor antagonists. A key compound in this series is 7-methoxy-2,3,4,5-tetrahydro-1H-3-benzazepin-1-ol (compound 12 in the paper []), which serves as a central building block. Modifications were introduced by attaching various N-linked residues. The most potent derivative identified was the 4-phenylbutyl derivative (compound 13 or WMS-1405 in the paper []). []
  • Relevance: While structurally distinct from the target compound, the 4-phenylbutyl side chain in the 7-methoxy-2,3,4,5-tetrahydro-1H-3-benzazepin-1-ol derivative (compound 13 []) bears resemblance to the 4-phenylbutyl moiety present in (2-furylmethyl)[3-(4-isopropoxyphenyl)-4-phenylbutyl]amine. This shared structural element suggests potential similarities in their binding interactions or pharmacological profiles. []

3-[[[1-[2-(Ethoxycarbonyl)-4-phenylbutyl]cyclopentyl]carbonyl]amine]-2,3,4,5-tetrahydro-2-oxo-1H-1-benzazepine-1-acetic acid calcium salt

  • Compound Description: This compound is a poorly water-soluble, biologically active substance investigated for its pharmaceutical applications. []
  • Relevance: This compound and the target compound, (2-furylmethyl)[3-(4-isopropoxyphenyl)-4-phenylbutyl]amine, both contain the 4-phenylbutyl structural motif within their structures. This shared feature suggests a potential for overlapping physicochemical properties or biological activities. []

(R)-O-(1-Phenylbutyl)aldehyde Oxime Derivatives

  • Compound Description: These chiral oxime ethers, represented by (R)- or (S)-O-(1-phenylbutyl)aldehyde oximes (compound 1 in the paper []), serve as valuable intermediates in asymmetric synthesis. They react with organometallic reagents, such as organolithium or Grignard reagents, to produce hydroxylamines (compound 2 in the paper []) with high diastereoselectivity. These hydroxylamines can be further transformed into enantiomerically enriched N-protected amines (compound 3 in the paper []), β-amino acid derivatives (compound 4 in the paper []), and γ-amino alcohols (compound 5 in the paper []). []
  • Relevance: The (R)-O-(1-phenylbutyl)aldehyde oxime derivatives and (2-furylmethyl)[3-(4-isopropoxyphenyl)-4-phenylbutyl]amine both incorporate a phenylbutyl group within their structures. This shared structural characteristic points to a potential for similar reactivity patterns or biological activities. []

Properties

Product Name

(2-furylmethyl)[3-(4-isopropoxyphenyl)-4-phenylbutyl]amine

IUPAC Name

N-(furan-2-ylmethyl)-4-phenyl-3-(4-propan-2-yloxyphenyl)butan-1-amine

Molecular Formula

C24H29NO2

Molecular Weight

363.5 g/mol

InChI

InChI=1S/C24H29NO2/c1-19(2)27-23-12-10-21(11-13-23)22(17-20-7-4-3-5-8-20)14-15-25-18-24-9-6-16-26-24/h3-13,16,19,22,25H,14-15,17-18H2,1-2H3

InChI Key

OMSFJRRITYQMGV-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=CC=C(C=C1)C(CCNCC2=CC=CO2)CC3=CC=CC=C3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.